molecular formula C9H21ClN2 B12810164 1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride CAS No. 52644-05-0

1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride

Cat. No.: B12810164
CAS No.: 52644-05-0
M. Wt: 192.73 g/mol
InChI Key: WLBNNPDYTYDCIV-UHFFFAOYSA-N
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Description

1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C9H21ClN2 It is a hydrazine derivative, characterized by the presence of a cyclohexyl group attached to the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride typically involves the reaction of cyclohexylmethyl ketone with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The general reaction scheme is as follows: [ \text{Cyclohexylmethyl ketone} + \text{Hydrazine hydrate} \xrightarrow{\text{HCl, reflux}} \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

    Reduction: It can be reduced to form simpler amines or other reduced products.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce amines.

Scientific Research Applications

1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.

    Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The compound may also interact with cellular membranes and other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride is unique due to its specific structure, which imparts distinct chemical reactivity and potential for diverse applications. Its combination of cyclohexyl and hydrazine groups makes it a versatile compound in both synthetic and research contexts.

Properties

CAS No.

52644-05-0

Molecular Formula

C9H21ClN2

Molecular Weight

192.73 g/mol

IUPAC Name

1-cyclohexylpropan-2-ylhydrazine;hydrochloride

InChI

InChI=1S/C9H20N2.ClH/c1-8(11-10)7-9-5-3-2-4-6-9;/h8-9,11H,2-7,10H2,1H3;1H

InChI Key

WLBNNPDYTYDCIV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCCC1)NN.Cl

Origin of Product

United States

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